molecular formula C8H7N3O3 B11903765 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 197367-68-3

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B11903765
CAS No.: 197367-68-3
M. Wt: 193.16 g/mol
InChI Key: VFCWWYYDIFIVTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

This would likely involve the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Oxo-6-ethoxycarbonyl-4,7-dihydropyrazolo[1,5-a]pyrimidine: Similar structure but with an ethoxycarbonyl group.

    4,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the methyl group at the 5-position.

    2-Aryl-6-RC(=O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles: Contains aryl and carbonitrile groups.

Uniqueness

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

197367-68-3

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-4-2-7(12)11-6(9-4)3-5(10-11)8(13)14/h2-3,10H,1H3,(H,13,14)

InChI Key

VFCWWYYDIFIVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C(=O)O

Origin of Product

United States

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